Erythronolide A, 12-deoxy-

Vue d'ensemble

Description

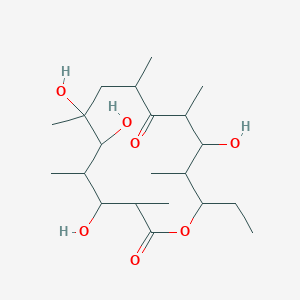

L'érythronolide A, 12-désoxy- est un composé macrolide qui sert de précurseur à plusieurs antibiotiques, notamment l'érythromycine. Il se caractérise par sa structure complexe, qui comprend de multiples centres stéréogènes. Ce composé est important dans le domaine de la chimie médicinale en raison de son rôle dans la synthèse d'antibiotiques efficaces contre une variété d'infections bactériennes .

Méthodes De Préparation

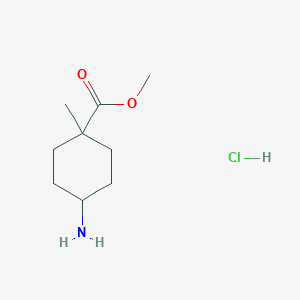

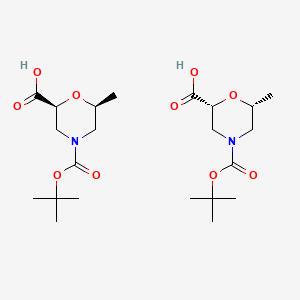

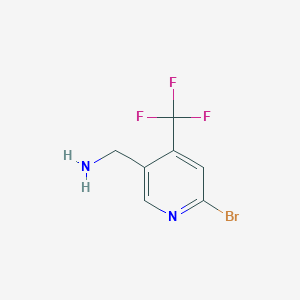

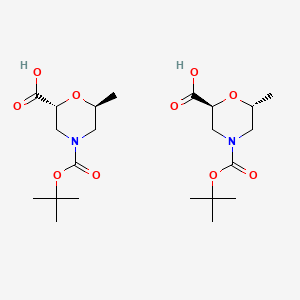

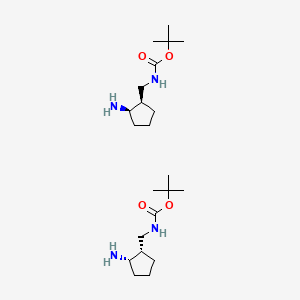

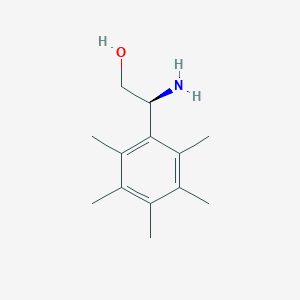

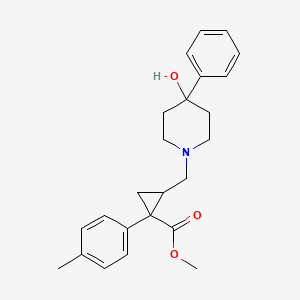

Voies de synthèse et conditions de réaction : La synthèse de l'érythronolide A, 12-désoxy-, implique plusieurs étapes clés, notamment l'utilisation de blocs de construction chiraux et de réactions stéréosélectives. Une méthode notable implique l'activation d'une molécule précurseur suivie d'une cycloaddition dipolaire-1,3 diastéréosélective . La synthèse commence avec des chirons simples, tels que des alcools, qui subissent des manipulations de groupes fonctionnels et des cycloadditions pour former la structure macrolide souhaitée .

Méthodes de production industrielle : La production industrielle de l'érythronolide A, 12-désoxy-, implique généralement la culture de souches de Streptomyces erythreus produisant de l'érythromycine dans des conditions aérobies. Cette approche biotechnologique tire parti des voies biosynthétiques naturelles du micro-organisme pour produire le composé en grandes quantités .

Analyse Des Réactions Chimiques

Types de réactions : L'érythronolide A, 12-désoxy-, subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin de produire différents dérivés présentant une activité biologique accrue.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que le méthylate de sodium et le tert-butylate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthylés de l'érythronolide A, 12-désoxy-, qui peuvent présenter des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

L'érythronolide A, 12-désoxy-, a une large gamme d'applications dans la recherche scientifique :

Industrie : Le composé est utilisé dans le développement de nouveaux antibiotiques et d'autres agents thérapeutiques.

5. Mécanisme d'action

Le mécanisme d'action de l'érythronolide A, 12-désoxy-, implique son interaction avec les ribosomes bactériens, inhibant la synthèse des protéines. Cette action est facilitée par la liaison du composé à la sous-unité 50S du ribosome, empêchant ainsi la translocation des peptides et conduisant finalement à la mort des cellules bactériennes . Les cibles moléculaires comprennent diverses protéines ribosomiques et composants d'ARN impliqués dans le processus de traduction .

Applications De Recherche Scientifique

Erythronolide A, 12-deoxy- has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Erythronolide A, 12-deoxy- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is facilitated by the binding of the compound to the 50S subunit of the ribosome, thereby preventing the translocation of peptides and ultimately leading to bacterial cell death . The molecular targets include various ribosomal proteins and RNA components involved in the translation process .

Comparaison Avec Des Composés Similaires

L'érythronolide A, 12-désoxy-, peut être comparé à d'autres composés macrolides tels que :

Érythronolide B : Un autre précurseur de l'érythromycine ayant une structure similaire mais des groupes fonctionnels différents.

Érythronolide H et I : Ces composés partagent une structure cyclique macrolide similaire mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels.

La particularité de l'érythronolide A, 12-désoxy-, réside dans sa stéréochimie et ses groupes fonctionnels spécifiques, qui contribuent à son activité biologique distincte et à son rôle de précurseur dans la synthèse de l'érythromycine .

Propriétés

IUPAC Name |

14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRGCCVTUPRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275990 | |

| Record name | Erythronolide A, 12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3225-82-9, 19270-26-9 | |

| Record name | Erythronolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythronolide A, 12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-](/img/structure/B12296063.png)

![1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one](/img/structure/B12296131.png)

![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)

![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)

![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)